molecular formula C10H8F2N4O2S B2985325 N-(5-Amino-1,3,4-thiadiazol-2-yl)-2-(difluoromethoxy)benzamide CAS No. 1537626-98-4

N-(5-Amino-1,3,4-thiadiazol-2-yl)-2-(difluoromethoxy)benzamide

Cat. No.: B2985325
CAS No.: 1537626-98-4
M. Wt: 286.26
InChI Key: JUMNYDZYWFKWRY-UHFFFAOYSA-N
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Description

N-(5-Amino-1,3,4-thiadiazol-2-yl)-2-(difluoromethoxy)benzamide is a useful research compound. Its molecular formula is C10H8F2N4O2S and its molecular weight is 286.26. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A study by Tiwari et al. (2017) highlighted the synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups, which demonstrated promising in vitro anticancer activity against a panel of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The study utilized microwave-assisted synthesis, and several compounds exhibited GI50 values comparable to the standard drug Adriamycin, indicating significant potential as anticancer agents (Tiwari et al., 2017).

Enzyme Inhibition

The inhibition of carbonic anhydrases by novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide was investigated by Büyükkıdan et al. (2013). These complexes showed very powerful inhibitory effects against human carbonic anhydrase isoenzymes hCA-I and hCA-II, surpassing both the parent ligand and acetazolamide, a standard inhibitor (Büyükkıdan et al., 2013).

Antimicrobial Properties

The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their evaluation as antimicrobial agents were reported by Bikobo et al. (2017). Some synthesized molecules exhibited more potent effects than reference drugs against pathogenic strains, highlighting the potential for these compounds in addressing microbial resistance (Bikobo et al., 2017).

Fluorescence Studies

Matwijczuk et al. (2018) conducted fluorescence studies on derivatives of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide in various pH conditions. These studies reveal the compounds' dual fluorescence and distinct fluorescence emissions influenced by aggregation factors and charge transfer effects, offering insights into their potential applications in fluorescent probes and materials science (Matwijczuk et al., 2018).

Properties

IUPAC Name

N-(5-amino-1,3,4-thiadiazol-2-yl)-2-(difluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O2S/c11-8(12)18-6-4-2-1-3-5(6)7(17)14-10-16-15-9(13)19-10/h1-4,8H,(H2,13,15)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMNYDZYWFKWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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